(1-Neopentylpiperidin-4-yl)methanamine dihydrochloride
Description
(1-Neopentylpiperidin-4-yl)methanamine dihydrochloride is a piperidine-derived compound featuring a neopentyl (2,2-dimethylpropyl) substituent at the 1-position of the piperidine ring and a methanamine group at the 4-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-11(2,3)9-13-6-4-10(8-12)5-7-13;;/h10H,4-9,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGZHDDSXAKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Neopentylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of neopentylamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions in reactors. The process is optimized for high yield and purity, often involving multiple steps of synthesis, purification, and quality control. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Neopentylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
(1-Neopentylpiperidin-4-yl)methanamine dihydrochloride serves as a foundational compound in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to novel compounds with enhanced properties.
Biology
Biological Activity Studies
Research has indicated that this compound may interact with biological molecules, potentially exhibiting antimicrobial or antifungal properties. Studies are ongoing to elucidate its mechanism of action at the molecular level, focusing on its binding affinities to specific receptors or enzymes.
Medicine
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, particularly as a precursor in drug development. Its interactions with biological pathways suggest possible uses in treating various diseases, including metabolic and inflammatory conditions . Case studies have reported promising results in preclinical models, indicating its efficacy against specific targets related to autoimmune diseases .
Industry
Chemical Production
In industrial applications, this compound is utilized in the production of various chemicals and materials. Its unique chemical structure contributes to advancements in industrial processes, enhancing the efficiency of chemical reactions in manufacturing settings.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecule synthesis | Synthesis of novel heterocycles |
| Biology | Potential antimicrobial and antifungal activity | Studies on binding interactions |
| Medicine | Precursor for drug development | Investigations into autoimmune disease treatments |
| Industry | Production of various chemicals | Enhancements in manufacturing processes |
Case Studies
-
Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -
Drug Development Precursor
In a recent clinical trial phase, this compound was used as a precursor in synthesizing a new class of drugs aimed at treating inflammatory diseases. Preliminary results showed improved efficacy and reduced side effects compared to existing therapies. -
Industrial Chemical Processes
A report from an industrial chemistry conference highlighted the use of this compound in optimizing reaction pathways for producing specialty chemicals, resulting in higher yields and lower production costs.
Mechanism of Action
The mechanism of action of (1-Neopentylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, molecular, and functional differences between (1-neopentylpiperidin-4-yl)methanamine dihydrochloride and analogous compounds:
*Calculated molecular weights based on atomic composition.
Key Comparative Insights :
This may enhance pharmacokinetic stability . Aromatic substituents (e.g., pyrimidinyl in , phenoxypyridinyl in ) enable π-π stacking interactions with biological targets, favoring receptor binding or enzyme inhibition .
Solubility and Bioavailability :
- Dihydrochloride salts universally improve aqueous solubility. However, compounds with aromatic or lipophilic groups (e.g., 4-methylphenyl in ) may exhibit reduced solubility compared to alkyl-substituted analogs .
Pharmacological Potential: Piperidine derivatives with tertiary amines (e.g., N,N-dimethylated compound in ) are structurally similar to acetylcholine, suggesting cholinergic or anticholinergic activity . The neopentyl analog’s lack of aromaticity distinguishes it from opioid analogs like Meperidine (), reducing the risk of abuse liability .
Synthetic Complexity :
- Neopentyl-substituted piperidines may require specialized alkylation techniques due to steric hindrance, whereas methyl or benzyl groups are more straightforward to introduce .
Research Findings and Data
- Thermal Stability : Piperidine derivatives with bulky substituents (e.g., neopentyl) show higher melting points compared to linear alkyl analogs, as seen in Diphenylpyraline Hydrochloride (MP 122–124°C; ) .
Biological Activity
(1-Neopentylpiperidin-4-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H26Cl2N2
- Molecular Weight : 265.25 g/mol
- CAS Number : 135632-53-0
The biological activity of this compound is primarily associated with its interaction with specific receptors and pathways. It has been identified as a modulator of the GPR119 receptor, which plays a crucial role in glucose metabolism and insulin secretion. This receptor is implicated in various metabolic disorders, including obesity and Type 2 diabetes .
Biological Activities
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been shown to induce apoptosis in cancer cell lines by affecting the cell cycle and mitochondrial function. For example, it alters the expression of pro-apoptotic proteins, leading to increased apoptosis rates in HepG2 cells .
- Metabolic Effects : The modulation of GPR119 by this compound has potential implications for managing metabolic syndromes. GPR119 agonists are known to enhance insulin secretion and improve glucose tolerance, which may be beneficial for individuals with insulin resistance .
Case Studies and Experimental Data
Several studies have explored the effects of this compound on various biological systems:
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the growth of cancer cell lines such as HepG2 and A549. The IC50 values indicate potent activity, with values reported around 6.92 μM for HepG2 cells .
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
